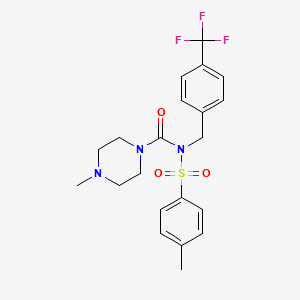
4-methyl-N-tosyl-N-(4-(trifluoromethyl)benzyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a piperazine ring, a trifluoromethyl group, and a tosyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the trifluoromethyl group, and the attachment of the tosyl group. Trifluoromethyl groups can be introduced in various ways, such as by treatment with sulfur tetrafluoride .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Trifluoromethyl groups are known to have significant electronegativity .Scientific Research Applications
Antiviral and Antimicrobial Applications
Substituted piperazines, a motif shared with the compound of interest, have been found in numerous compounds with biological activity, including antiviral properties. For instance, unsymmetrical substituted piperazine derivatives have shown interesting antiviral properties, pointing towards potential applications of similar compounds in the development of antiviral agents (El‐Faham, Armand-Ugón, Esté, & Albericio, 2008). Additionally, piperazine derivatives have been identified as inhibitors of soluble epoxide hydrolase, with implications for their use in various disease models (Thalji et al., 2013).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific core structures have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Compounds within this study demonstrated significant COX-2 inhibition, suggesting that similar compounds could be developed as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neurological Disorder Treatments
Constrained analogues of tocainide, similar in their pursuit of targeted biological activity through structural modification, have been designed as voltage-gated skeletal muscle sodium channel blockers. Such compounds have shown increased potency and use-dependent block, highlighting the potential for compounds with similar structural modifications to be developed as treatments for neurological disorders (Catalano et al., 2008).
Cancer Treatment
Metabolism studies of flumatinib, an antineoplastic tyrosine kinase inhibitor, have provided insights into the metabolic pathways of similar compounds in humans. These studies reveal the importance of understanding metabolic processes in the development of cancer treatments, suggesting that detailed metabolic studies of compounds like 4-methyl-N-tosyl-N-(4-(trifluoromethyl)benzyl)piperazine-1-carboxamide could aid in the development of novel cancer therapies (Gong, Chen, Deng, & Zhong, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O3S/c1-16-3-9-19(10-4-16)31(29,30)27(20(28)26-13-11-25(2)12-14-26)15-17-5-7-18(8-6-17)21(22,23)24/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQKIMSRMSVZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(F)(F)F)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-tosyl-N-(4-(trifluoromethyl)benzyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

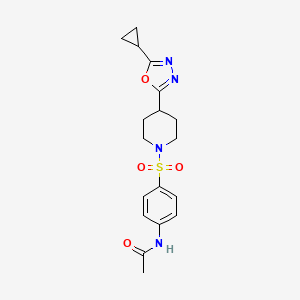
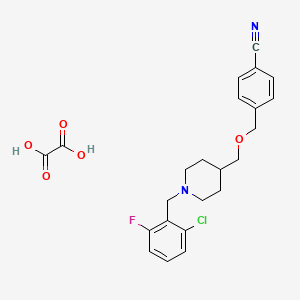
![N-(2,5-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2881112.png)
![1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2881115.png)
![2-Chloro-1-[3-(4-fluoro-3-methoxyphenyl)azetidin-1-yl]ethanone](/img/structure/B2881116.png)

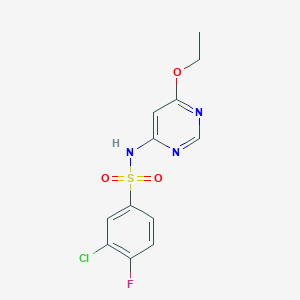
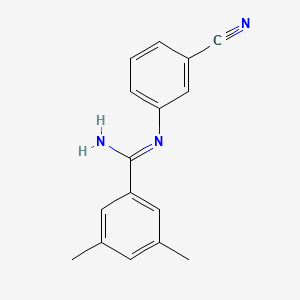
![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide](/img/structure/B2881122.png)
![3-methyl-N-(3-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2881123.png)
![6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2881126.png)
![N-(cyanomethyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2881127.png)

